

# ASN001: A Comparative Analysis for Drug Development Professionals

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## Compound of Interest

Compound Name:	ASN001
Cat. No.:	B1574153

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A deep dive into the selective CYP17 lyase inhibitor for metastatic castration-resistant prostate cancer (mCRPC), summarizing available clinical and preclinical data against established alternatives.

This guide provides a comprehensive comparative analysis of **ASN001**, a novel, non-steroidal, selective inhibitor of CYP17 lyase. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the landscape of treatments for metastatic castration-resistant prostate cancer (mCRPC). The information presented is based on available preclinical and Phase 1/2 clinical trial data.

## Performance and Efficacy

**ASN001** was developed to selectively inhibit the synthesis of testosterone while having a minimal effect on cortisol production, potentially obviating the need for co-administration of prednisone, a requirement for the established CYP17A1 inhibitor, abiraterone acetate.<sup>[1]</sup> The primary clinical investigation for **ASN001** was a Phase 1/2 trial (NCT02349139) in men with progressive mCRPC.

## Clinical Trial Data (NCT02349139)

The NCT02349139 trial was a multi-center, open-label, dose-escalation study.<sup>[2][3]</sup> While the trial was ultimately terminated due to a business decision, the preliminary results provided insights into the safety and efficacy of **ASN001**.

Table 1: Summary of **ASN001** Clinical Trial (NCT02349139) Efficacy Data

Parameter	ASN001	Comparator (Abiraterone Acetate - from separate trials)
Prostate-Specific Antigen (PSA) Response	>50% decline in 3 of 4 abiraterone/enzalutamide-naïve patients at 300/400mg doses. <a href="#">[4]</a>	≥50% decline in 29.1% of patients (post-chemotherapy). <a href="#">[5]</a>
Radiographic Progression-Free Survival (rPFS)	Data not available from published abstracts.	Median 5.6 months (post-chemotherapy). <a href="#">[5]</a>
Overall Survival (OS)	Data not available from published abstracts.	Median 14.8 months (post-chemotherapy). <a href="#">[5]</a>
Disease Stabilization	Stable disease observed for up to 18+ months in patients with prior abiraterone and enzalutamide exposure. <a href="#">[4]</a>	Not directly comparable.

Disclaimer: The data for **ASN001** and abiraterone acetate are from different clinical trials and are not from a head-to-head comparative study. Therefore, direct comparisons should be made with caution.

## Preclinical Comparative Data

Preclinical studies suggested that **ASN001** has a potent inhibitory effect on CYP17 lyase, leading to a selective decrease in testosterone synthesis over cortisol.

Table 2: **ASN001** Preclinical and Pharmacodynamic Profile

Parameter	Observation
Mechanism of Action	Selective inhibitor of CYP17 lyase.[ <a href="#">1</a> ]
Effect on Androgens	Testosterone decrease to below quantifiable limits; DHEA decrease of up to 80%. <a href="#">[4]</a>
Requirement for Prednisone	Designed to be administered without prednisone. <a href="#">[1]</a>
Pharmacokinetics (300 mg QD)	Cmax: 6.7 $\mu$ M, AUC: 80 $\mu$ M.h, T1/2: 21.5 h. <a href="#">[4]</a>

## Experimental Protocols

### ASN001 Phase 1/2 Clinical Trial (NCT02349139)

#### Methodology

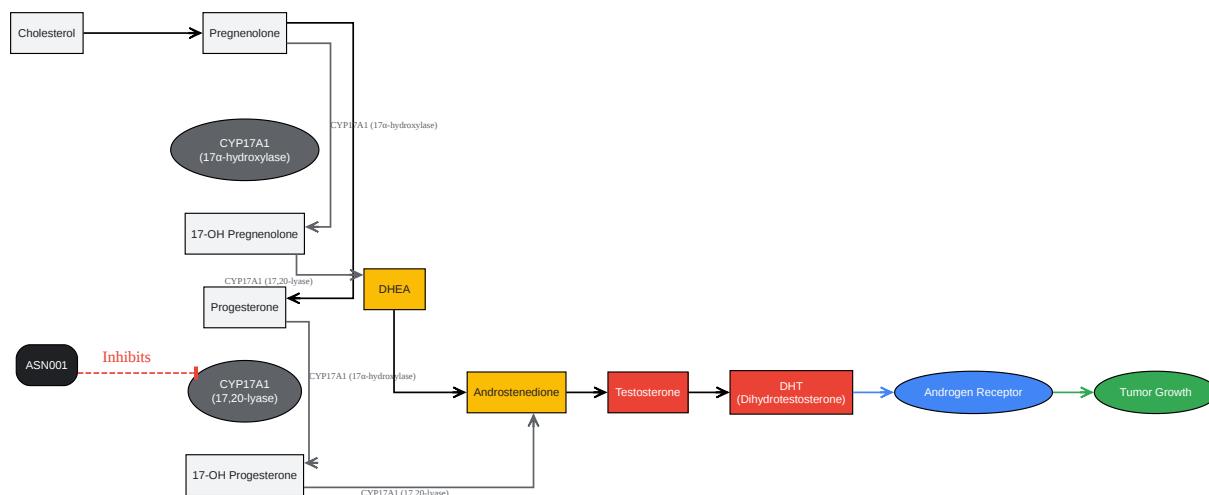
The clinical trial NCT02349139 was a Phase 1/2, open-label, uncontrolled, multiple-dose escalation study to evaluate the safety, tolerability, and pharmacokinetics of **ASN001** in subjects with metastatic progressive castrate-resistant prostate cancer.

- Phase 1 (Dose Escalation): This phase was designed to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of **ASN001**. Patients with progressive mCRPC who may have had prior treatment with abiraterone, enzalutamide, and chemotherapy were enrolled. The planned oral dose levels of **ASN001** were 50, 100, 200, 300, and 400 mg once daily (QD) without the co-administration of prednisone.[\[2\]](#)[\[3\]](#)
- Phase 2: This phase was intended to further evaluate the safety and efficacy of the recommended dose from Phase 1 in patients who had not received prior abiraterone or enzalutamide.
- Endpoints: The primary endpoints were safety and tolerability, including the incidence of dose-limiting toxicities (DLTs). Secondary endpoints included pharmacokinetic parameters, pharmacodynamic effects on steroid hormone biosynthesis, and preliminary clinical efficacy assessed by PSA levels and imaging.[\[2\]](#)

## Visualizing the Mechanism of Action

## Androgen Synthesis Pathway and ASN001 Inhibition

The following diagram illustrates the key steps in the androgen synthesis pathway and highlights the point of intervention for **ASN001**.

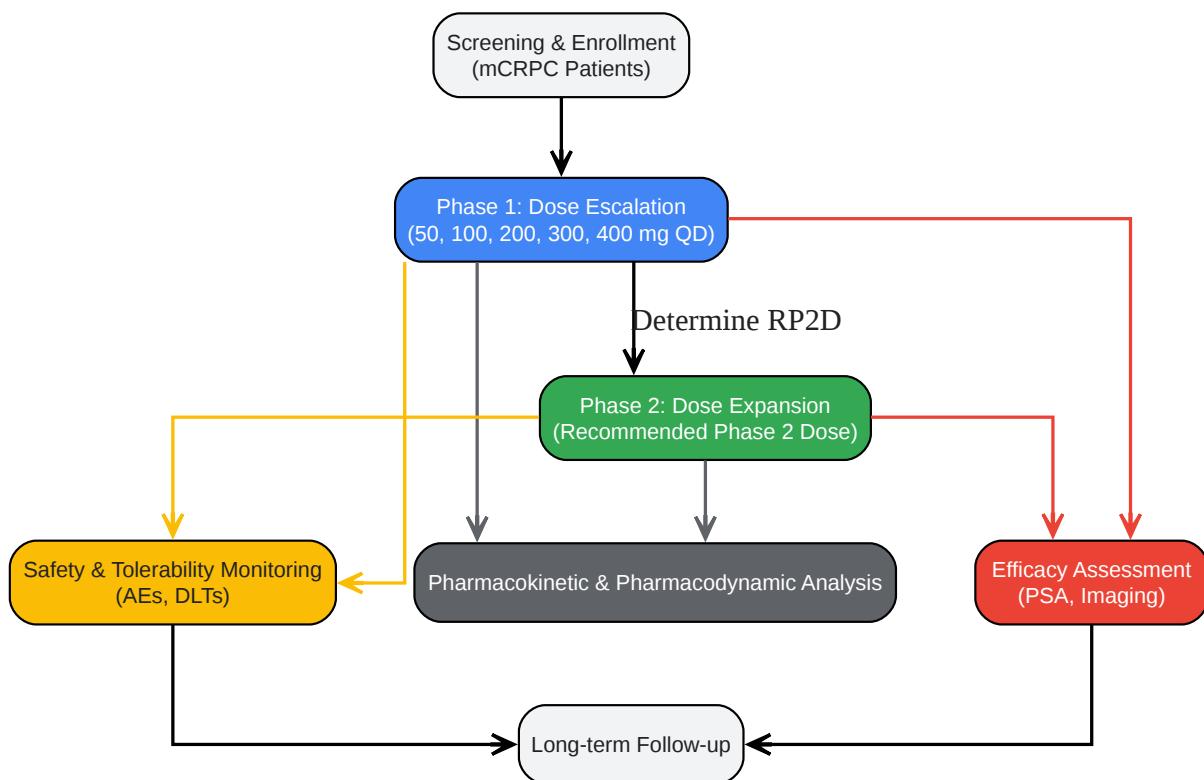


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Caption: Androgen synthesis pathway and the inhibitory action of **ASN001** on CYP17A1 lyase.

## Experimental Workflow for ASN001 Clinical Trial

The following diagram outlines the general workflow for a patient enrolled in the NCT02349139 clinical trial.



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Caption: General workflow of the **ASN001** Phase 1/2 clinical trial (NCT02349139).

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